Methyl 3-amino-4-methylbenzoate

Description

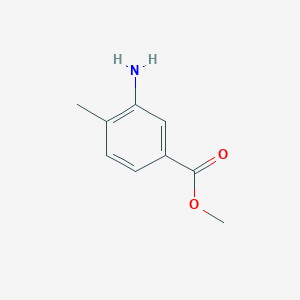

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPWCJHMSVABPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90320269 | |

| Record name | Methyl 3-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18595-18-1 | |

| Record name | Benzoic acid, 3-amino-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18595-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-4-methylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018595181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18595-18-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90320269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-AMINO-4-METHYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUK1YN8P3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-methylbenzoate is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its bifunctional nature, possessing both an amine and a methyl ester group on a benzene (B151609) ring, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of this compound, with a focus on its role in the development of targeted cancer therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 18595-18-1 | [1][2] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Appearance | White to cream or beige crystalline powder | [1] |

| Melting Point | 113-117 °C | [1] |

| Boiling Point (Predicted) | 296.3 ± 20.0 °C | [1] |

| Density (Predicted) | 1.132 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) | [1] |

| pKa (Predicted) | 3.31 ± 0.10 |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.19 | s | 3H | -CH₃ (on ring) | |

| 3.85 | s | 3H | -OCH₃ (ester) | |

| 4.20 | br s | 2H | -NH₂ | |

| 6.65 | d, J = 8.1 Hz | 1H | Ar-H | |

| 7.72 | d, J = 8.1 Hz | 1H | Ar-H | |

| 7.76 | s | 1H | Ar-H |

Note: The specific coupling constants and precise chemical shifts may vary slightly depending on the solvent and instrument used.

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| 21.5 | -CH₃ (on ring) | |

| 51.8 | -OCH₃ (ester) | |

| 127.3 | Ar-C | |

| 129.0 | Ar-C | |

| 129.5 | Ar-C | |

| 130.4 | Ar-C | |

| 143.4 | Ar-C | |

| 167.1 | C=O (ester) |

Note: The assignments are based on typical chemical shift ranges and may require further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, broad | N-H stretching (amine) |

| 3050-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| 1720-1700 | Strong | C=O stretching (ester) |

| 1620-1580 | Medium to strong | C=C stretching (aromatic) and N-H bending |

| 1250-1200 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z = 165. Common fragmentation patterns for this type of molecule would involve the loss of the methoxy (B1213986) group (-OCH₃, M-31) or the entire ester group (-COOCH₃, M-59).

Experimental Protocols

Synthesis

Two primary synthetic routes to this compound are commonly employed.

This method involves the direct esterification of the corresponding carboxylic acid.

Procedure:

-

To a round-bottom flask, add 3-amino-4-methylbenzoic acid (1.00 g, 6.62 mmol) and anhydrous methanol (25 mL).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.71 g, 1.05 mL, 14.4 mmol) dropwise to the cooled solution.

-

Stir the reaction mixture and reflux for 4 hours.

-

Concentrate the solution under reduced pressure to remove excess methanol and thionyl chloride.

-

To the residue, add a saturated aqueous solution of sodium bicarbonate (40 mL) to neutralize the excess acid.

-

Extract the aqueous mixture with ethyl acetate (B1210297).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain this compound as a beige powder (yield: 1.06 g, 97%).[1]

Synthesis of this compound via Esterification

This method involves the reduction of a nitro group to an amine.

Procedure:

-

Dissolve Methyl 4-methyl-3-nitrobenzoate in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a Parr hydrogenator apparatus at a suitable pressure (e.g., 50 psi).

-

Monitor the reaction progress by a suitable technique such as thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system, such as ethanol/water, can be used. The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form crystals.

-

Column Chromatography: For higher purity, flash column chromatography on silica (B1680970) gel can be employed. A typical eluent system would be a mixture of ethyl acetate and hexanes, with the polarity gradually increased to elute the product.

Analysis

The purity of the final product can be assessed using the following techniques:

-

Melting Point: A sharp melting point range close to the literature value is indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a quantitative measure of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to assess the purity by integrating the signals corresponding to the product and any impurities.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of inhibitors of the Hedgehog signaling pathway .[3] This pathway plays a critical role in embryonic development and its aberrant activation is implicated in the formation and progression of several types of cancer.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a complex signal transduction pathway that transmits information to embryonic cells required for proper cell differentiation. In the "off" state, the transmembrane protein Patched (PTCH) inhibits another transmembrane protein, Smoothened (SMO). When the Hedgehog ligand (e.g., Sonic Hedgehog, SHH) binds to PTCH, the inhibition of SMO is relieved. This allows SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3), which then translocate to the nucleus and activate the transcription of target genes involved in cell proliferation, survival, and differentiation.

Simplified Hedgehog Signaling Pathway

Synthesis of Hedgehog Pathway Inhibitors

This compound serves as a key starting material for the synthesis of 4-(pyrimidin-2-ylamino)benzamide derivatives, which have been identified as potent inhibitors of the Hedgehog signaling pathway.[3] The synthesis typically involves the reaction of the amino group of this compound with a pyrimidine (B1678525) derivative, followed by modification of the methyl ester to an amide. These inhibitors can target components of the pathway, such as SMO, thereby preventing the activation of GLI transcription factors and inhibiting cancer cell growth.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4] It should be handled in a well-ventilated area, such as a fume hood.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] Store the compound in a tightly closed container in a cool, dry place.

Conclusion

This compound is a versatile and important intermediate in organic synthesis, with significant applications in the development of novel therapeutics. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible building block for medicinal chemists. The use of this compound in the synthesis of Hedgehog signaling pathway inhibitors highlights its importance in the field of oncology research and drug discovery. This technical guide provides a solid foundation of information for researchers and scientists working with this compound.

References

A Comprehensive Technical Guide to Methyl 3-amino-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of Methyl 3-amino-4-methylbenzoate, a key chemical intermediate. It details the compound's molecular structure, chemical formula, physicochemical properties, synthesis protocols, and significant applications in the field of drug development and scientific research.

Chemical Identity and Physicochemical Properties

This compound is an aromatic compound classified as a benzoate (B1203000) ester.[1][2] It serves as a crucial building block in organic synthesis. Its primary identifiers and properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[2] |

| Synonyms | 3-Amino-4-methylbenzoic Acid Methyl Ester, Methyl 3-amino-p-toluate[3][4] |

| CAS Number | 18595-18-1[1][2][3][5] |

| Molecular Formula | C₉H₁₁NO₂[1][2][4][6] |

| SMILES | CC1=C(C=C(C=C1)C(=O)OC)N[2] |

| InChIKey | YEPWCJHMSVABPQ-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 165.19 g/mol [1][2][3][4] |

| Appearance | White to beige or pale yellow crystalline solid/powder[1][3][5][7] |

| Melting Point | 113-117 °C[1][5] |

| Boiling Point | 296.3 ± 20.0 °C (Predicted)[5] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727); Good solubility in other organic solvents like ethanol[5][7] |

Molecular Structure

The molecular structure of this compound consists of a central benzene (B151609) ring substituted with a methyl ester group (-COOCH₃), an amino group (-NH₂), and a methyl group (-CH₃).

Caption: 2D representation of this compound.

Experimental Protocol: Synthesis

A common and efficient method for the laboratory synthesis of this compound involves the esterification of 3-Amino-4-methylbenzoic acid.[1][5]

Materials:

-

3-Amino-4-methylbenzoic acid

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice water

Procedure:

-

Reaction Setup: Dissolve 3-Amino-4-methylbenzoic acid (e.g., 0.40 mol) in anhydrous methanol (e.g., 1.5 L) in a suitable reaction flask equipped with a stirrer and reflux condenser. Cool the solution to approximately 5°C using an ice bath.[1][5]

-

Esterification: Slowly add thionyl chloride (e.g., 0.87 mol) dropwise to the cooled solution while stirring. After the addition is complete, remove the ice bath and heat the mixture to reflux for 6 hours.[1][5]

-

Work-up: After the reflux period, cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove the excess methanol.[1][5]

-

Neutralization and Extraction: Dilute the resulting residue with ice water (e.g., 1.2 L). Carefully neutralize the solution to a pH of approximately 7.5 by adding a 5% aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (e.g., 3 x 600 mL).[1][5]

-

Purification: Combine the organic layers and wash them with a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate and filter.[1]

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.[1]

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a vital intermediate in the synthesis of complex molecules with therapeutic value.

-

Hedgehog Signaling Pathway Inhibitors: This compound is used in the preparation of 4-(pyrimidin-2-ylamino) benzamide (B126) derivatives.[1] These derivatives are designed as inhibitors of the hedgehog signaling pathway, a critical target in oncology for the treatment of certain cancers.[1]

-

Nilotinib Intermediate: It is a known starting material or intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[2][8]

-

Synthesis of Novel Indoles: The reagent is employed in the synthesis of perfluoroalkylated indoles, which are valuable scaffolds in drug discovery due to their diverse biological activities.[1][5]

Caption: Synthetic workflow from intermediate to high-value APIs.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods. Data is publicly available through chemical databases.

Table 3: Spectroscopic Data References

| Technique | Reference Information |

|---|---|

| ¹H NMR | Spectral data available in databases such as PubChem and NMRShiftDB.[2][6] |

| ¹³C NMR | Spectral data available in databases such as PubChem.[6] |

| Infrared (IR) Spectroscopy | ATR-IR and FT-Raman spectra are available for structural confirmation.[2] |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is associated with several hazards as defined by the Globally Harmonized System (GHS).

Table 4: GHS Hazard Information

| Hazard Code | Description |

|---|---|

| H315 | Causes skin irritation[2][3][6] |

| H319 | Causes serious eye irritation[2][3][6] |

| H335 | May cause respiratory irritation[2][6] |

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and dark place in a tightly sealed container.[5]

References

- 1. This compound | 18595-18-1 [chemicalbook.com]

- 2. This compound | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 18595-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 18595-18-1 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Methyl 3-Amino 4- Methyl Benzoate Manufacturer in Padra, Gujarat [kaivalchem.com]

- 8. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of Methyl 3-amino-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 3-amino-4-methylbenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative data in peer-reviewed literature, this document combines reported qualitative observations with extrapolated data from structurally similar compounds to offer a practical reference. Furthermore, it details robust experimental protocols for the accurate determination of its solubility.

Introduction to this compound

This compound (CAS No. 18595-18-1) is an aromatic amine and a benzoate (B1203000) ester. Its chemical structure, featuring both a primary amine and a methyl ester group on a benzene (B151609) ring, dictates its physicochemical properties, including its solubility in various media. Understanding its solubility is critical for process development, formulation, and purification in the pharmaceutical industry.

Qualitative and Quantitative Solubility Profile

This compound is generally characterized as a solid that is soluble in several organic solvents but has limited solubility in water. The following table summarizes its solubility profile. It is important to note that where precise quantitative data is unavailable, values are estimated based on qualitative descriptions and data from analogous compounds like methyl 4-aminobenzoate (B8803810).

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Classification | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |

| Methanol | Polar Protic | Good solubility | > 10 |

| Ethanol | Polar Protic | Good solubility[1] | > 10 |

| Chloroform | Nonpolar | Slightly soluble | 1 - 5 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate solubility[2] | 5 - 10 |

| Water | Polar Protic | Limited/Slightly soluble[2] | ~0.38 (based on methyl 4-aminobenzoate data) |

Note: The quantitative solubility data presented are estimates and should be confirmed by experimental measurement.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process chemistry and formulation development. The following are detailed protocols for two common and reliable methods for determining the solubility of solid compounds like this compound.

The gravimetric method is a straightforward and accurate technique for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker flask in a temperature-controlled bath).

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Sample Withdrawal and Filtration:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid precipitation or further dissolution.

-

Immediately filter the solution through a sub-micron filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved solids.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precise volume of the clear filtrate to a pre-weighed, clean, and dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute).

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it to determine the mass of the dissolved solid.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

-

This method is suitable for compounds that possess a chromophore and absorb light in the UV/Vis spectrum.

Methodology:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the solution using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of the compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Analysis:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

Withdraw and filter the supernatant as described (Section 3.1, step 2).

-

Dilute a precise volume of the clear filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV/Vis Spectrophotometry Solubility.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-amino-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-amino-4-methylbenzoate (CAS No: 18595-18-1), a key intermediate in organic synthesis. The document details its melting and boiling points, presents relevant experimental protocols for its synthesis, and visualizes a common synthetic pathway.

Core Physicochemical Data

This compound is a white to off-white crystalline solid at room temperature.[1][2][3] It is an organic compound that is moderately soluble in organic solvents like chloroform (B151607) and methanol (B129727), with solubility increasing with heat.[1][2] The key quantitative physical and chemical properties are summarized below.

| Property | Value | Source |

| Melting Point | 113-117 °C | [1][2][4][5][6] |

| 116 °C | [7] | |

| Boiling Point | 296.3 ± 20.0 °C (Predicted) | [1][4][5] |

| Density | 1.132 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molar Mass | 165.19 g/mol | [1][8] |

Experimental Protocols: Synthesis

The determination of accurate physicochemical properties such as melting and boiling points necessitates a pure sample. This compound is primarily synthesized via two established methods. These protocols are crucial for researchers requiring this intermediate for further reactions or property analysis.

Method 1: Reduction of a Nitro-substituted Precursor

This common and efficient method involves the reduction of a nitro group to an amine.

-

Starting Material: Methyl 4-methyl-3-nitrobenzoate.[2]

-

Procedure: The starting material is subjected to hydrogenation in methanol.[9] A catalyst, such as Raney Nickel or palladium on carbon, is used to facilitate the reaction.[2][9] The hydrogenation is typically carried out under pressure (e.g., 50 psi) for several hours.[9]

-

Post-treatment: Following the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product.[6][9] This route is noted for its high reaction efficiency and straightforward post-treatment.[1][2]

Method 2: Esterification of Carboxylic Acid

This alternative route involves the direct esterification of the corresponding carboxylic acid.

-

Procedure: The starting material is dissolved in anhydrous methanol and cooled in an ice bath.[6][9] Thionyl chloride is then added dropwise to the solution.[6][9] Following the addition, the mixture is refluxed for several hours (e.g., 4-6 hours) to drive the esterification to completion.[4][6][9]

-

Work-up and Purification: After reflux, the reaction mixture is concentrated under reduced pressure.[6][9] The residue is then treated with a basic solution, such as saturated aqueous sodium bicarbonate, to neutralize excess acid.[6][9] The product is subsequently extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over a drying agent (e.g., MgSO₄ or anhydrous sodium sulfate), filtered, and concentrated to obtain this compound as a solid.[6][9]

Visualization of Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis of this compound via the esterification of 3-amino-4-methylbenzoic acid, a commonly cited experimental protocol.

References

- 1. Methyl 3-amino-4-methyl benzoate [chembk.com]

- 2. guidechem.com [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 18595-18-1 [m.chemicalbook.com]

- 5. 18595-18-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 18595-18-1 [chemicalbook.com]

- 7. This compound 18595-18-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

Technical Guide on the Stability and Storage of Methyl 3-amino-4-methylbenzoate

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the stability profile and recommended storage conditions for Methyl 3-amino-4-methylbenzoate (CAS No: 18595-18-1). The information is compiled from safety data sheets and chemical supplier information to ensure safe handling, maintain compound integrity, and support its application in research and development.

Chemical and Physical Properties

This compound is an organic intermediate widely used in the synthesis of pharmaceutical molecules and other bioactive compounds[1][2]. At room temperature, it appears as a white to cream or beige crystalline powder[1][3].

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [4][5] |

| Molecular Weight | 165.19 g/mol | [1][5] |

| Melting Point | 113-117 °C | [1][3] |

| Appearance | White to cream crystalline powder | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | [1][3] |

| Storage Temperature | Room temperature or 2-8 °C | [1][3] |

Stability Profile

This compound is generally stable under recommended storage conditions[6]. However, it is susceptible to degradation when exposed to certain environmental factors and incompatible materials.

Table 2: Stability and Reactivity Data

| Parameter | Description | Source |

| Chemical Stability | Stable under normal, recommended storage conditions.[6] | [6] |

| Reactivity | No dangerous reactions reported under normal conditions.[1][6] | [1][6] |

| Conditions to Avoid | Exposure to air, excess heat, dust formation, direct sunlight, and incompatible materials.[6][7] | [6][7] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[6][8] | [6][8] |

| Hazardous Decomposition | Upon combustion, may produce Carbon monoxide (CO), Carbon dioxide (CO₂), and Nitrogen oxides (NOx).[6] | [6] |

| Sensitivity | The compound is noted to be air-sensitive.[6] | [6] |

The amino group on the benzene (B151609) ring and the ester group are the primary reactive sites. The amino group can be easily converted to a diazo group, while the ester can undergo hydrolysis[1][9].

Recommended Storage and Handling Conditions

Proper storage is critical to maintain the purity and stability of this compound. The following guidelines are based on standard safety and chemical data sheets.

Table 3: Summary of Recommended Storage and Handling Conditions

| Condition | Recommendation | Source |

| Temperature | Store in a cool, dry place.[4][10] Some sources recommend room temperature, while others suggest low temperatures (2-8 °C).[1][3] | [1][3][4][10] |

| Atmosphere | Store under an inert atmosphere.[6] | [6] |

| Container | Keep container tightly closed and properly labeled.[4][6][7] | [4][6][7] |

| Ventilation | Store in a well-ventilated area.[4][6] | [4][6] |

| Light Exposure | Keep in a dark place, away from direct sunlight.[3][7] | [3][7] |

| Handling | Handle in a well-ventilated place, wearing suitable personal protective equipment (PPE).[4] Avoid formation of dust and aerosols and contact with skin and eyes.[4][6] | [4][6] |

Logical Framework for Safe Storage

The following diagram illustrates the key relationships between storage conditions, potential hazards, and necessary precautions for this compound.

Caption: Figure 1: Safe Storage Logic for this compound.

Experimental Protocols for Stability Assessment

5.1. General Experimental Workflow

The following diagram outlines a standard workflow for conducting a forced degradation study to assess chemical stability.

Caption: Figure 2: General Workflow for Chemical Stability Testing.

5.2. Methodologies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at elevated temperatures (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic or basic samples.

-

Dilute the sample to a suitable concentration for analysis.

-

Analyze the sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with a UV detector. An LC-MS method can be used in parallel to identify the mass of any degradation products.

-

-

Data Interpretation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

-

Characterize the peaks of any new impurities to identify potential degradation products.

-

Conclusion

This compound is a stable compound when stored correctly. To maintain its integrity, it is imperative to store it in a cool, dry, dark, and well-ventilated area, under an inert atmosphere, and in a tightly sealed container[3][4][6][7]. Contact with incompatible materials such as strong acids, bases, and oxidizing agents must be strictly avoided to prevent degradation and ensure the safety of laboratory personnel[6][8]. Following these guidelines will ensure the compound's suitability for its intended applications in research and synthesis.

References

- 1. guidechem.com [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 18595-18-1 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 8. Page loading... [guidechem.com]

- 9. Page loading... [guidechem.com]

- 10. Methyl 3-Amino 4- Methyl Benzoate Manufacturer in Padra, Gujarat [kaivalchem.com]

Methyl 3-amino-4-methylbenzoate safety data sheet (SDS) and handling precautions

An In-depth Technical Guide to the Safety and Handling of Methyl 3-amino-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling precautions for this compound (CAS No. 18595-18-1). The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for professionals in research and drug development.

Chemical and Physical Properties

This compound is a substituted aniline (B41778) derivative. It is a white to off-white crystalline solid.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem, ChemicalBook |

| Molecular Weight | 165.19 g/mol | PubChem, ChemicalBook |

| Appearance | White to Gray to Brown powder to crystal | Tokyo Chemical Industry |

| Melting Point | 113-117 °C | ChemicalBook[2][3] |

| Boiling Point | 296.3 ± 20.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.132 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |

| Solubility | Moderately soluble in ethanol, methanol, and dimethyl sulfoxide. Limited solubility in water. Chloroform (Slightly), Methanol (Slightly). | Guidechem[1], ChemicalBook[4] |

| pKa | 3.31 ± 0.10 (Predicted) | ChemicalBook[4] |

| LogP | 1.7 at 22℃ and pH 7 | ChemBK[2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[5] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[6]

Hazard Pictogram:

-

GHS07: Exclamation Mark

Handling and Storage Precautions

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved eye protection.[7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Handle with gloves that have been inspected prior to use.[8]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8]

3.2. Safe Handling Practices

-

Avoid contact with skin and eyes.[7]

-

Avoid formation of dust and aerosols.[7]

-

Use only outdoors or in a well-ventilated area.[8]

-

Wash hands thoroughly after handling.

-

Keep away from heat and sources of ignition.[7]

3.3. Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep container tightly closed.[8]

-

Store locked up.[7]

-

Store under an inert atmosphere.[8]

-

Incompatible materials include strong oxidizing agents, acids, and strong bases.[8]

Emergency Procedures and First Aid

In case of exposure or emergency, follow these first aid measures:

| Exposure Route | First Aid Measures |

| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[8] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8] |

Fire-fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8]

-

Protective Equipment: Wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[8]

Experimental Protocols

Detailed experimental methodologies for the toxicological data cited in the safety data sheets are not publicly available in the sourced documents. The hazard classifications are typically derived from studies conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

For instance, skin and eye irritation potential is generally assessed using methods similar to the following OECD guidelines:

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion: This test involves the application of the test substance to the skin of an animal, followed by observation for signs of erythema and edema.

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion: This guideline describes a procedure where the test substance is applied to the eye of an animal, and the degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

It is important to note that these are generalized descriptions, and the specific protocols used for this compound are not provided in the available safety literature.

Logical Workflow Diagram

The following diagram illustrates a logical workflow for responding to a chemical spill of this compound in a laboratory setting.

Caption: A flowchart outlining the procedural steps for responding to a chemical spill.

This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the most current Safety Data Sheet provided by the supplier. Always prioritize safety and handle all chemicals with the appropriate precautions.

References

- 1. Page loading... [guidechem.com]

- 2. Methyl 3-amino-4-methyl benzoate [chembk.com]

- 3. This compound | 18595-18-1 [chemicalbook.com]

- 4. 18595-18-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to Methyl 3-amino-4-methylbenzoate for Research Applications

Methyl 3-amino-4-methylbenzoate is a valuable chemical intermediate widely utilized in organic synthesis and drug discovery.[1] As a biochemical reagent, it serves as a crucial building block for more complex molecules, including those with potential therapeutic applications.[2][3] Its molecular structure, featuring an amino group and a methyl group on a benzoate (B1203000) ring, provides versatile reactivity for developing active pharmaceutical ingredients (APIs) and other fine chemicals.[1] This guide provides an in-depth overview of its commercial availability, technical specifications, and key experimental applications for researchers, scientists, and drug development professionals.

Commercial Availability and Technical Specifications

This compound is available from numerous chemical suppliers for research and development purposes.[4] Purity levels are typically high, often exceeding 97-98%, ensuring reproducibility in sensitive synthetic applications.[5][6] The compound is generally supplied as a white, beige, or light brown crystalline powder.[1][5][7]

For procurement, researchers should always refer to the supplier's specific Certificate of Analysis for lot-specific data.[8] Key identifiers for this compound are its CAS Number, 18595-18-1, and its molecular formula, C9H11NO2.[8][9]

The table below summarizes the typical quantitative data and specifications from various commercial suppliers.

| Property | Value | Source(s) |

| CAS Number | 18595-18-1 | [5][7][8][9][10] |

| Molecular Formula | C9H11NO2 | [5][8][9][10] |

| Molecular Weight | 165.19 g/mol | [8][9][10] |

| Typical Purity | >97% (Thermo Scientific), >98% (TCI), 98% min (Fortuna) | [2][5][6] |

| Appearance | White to Gray to Brown powder/crystal | [2][5][7] |

| Melting Point | 113-117 °C (lit.), 114.0 to 117.0 °C | [5][7] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [7] |

| Storage Conditions | Room temperature, in dark place, under inert atmosphere | [7][11] |

| Synonyms | 3-Amino-4-methylbenzoic Acid Methyl Ester, Methyl 3-Amino-p-toluate | [5][8][10] |

Key Applications and Experimental Protocols

This compound is a versatile reagent primarily used as an intermediate in the synthesis of pharmaceutical compounds. Notably, it has been used in the preparation of:

-

Hedgehog Signaling Pathway Inhibitors : These are targeted for cancer treatment.[2]

-

Perfluoroalkylated Indoles : These compounds are highly valuable in drug development.[2]

-

Azo Dyes : As a precursor in diazotization-coupling reactions to create complex dye molecules.[2]

The workflow for producing the reagent itself often involves the esterification of 3-Amino-4-methylbenzoic acid.

The following protocol details the use of this compound in a diazotization-coupling reaction to synthesize (5-Carbomethoxy-2-methylphenyl)(4-hydroxypheny)diazene.[2]

Materials:

-

This compound (1.62 g, 10.0 mmol)

-

6N Hydrochloric Acid (HCl, 6 mL)

-

Sodium Nitrite (B80452) (NaNO2, 0.9 g, 12.0 mmol)

-

21% aqueous Sodium Hydroxide (NaOH) solution (6 mL)

-

4N aqueous HCl

-

Ice, Water, Ethanol (B145695)

Procedure:

-

Diazotization: Dissolve this compound (1.62 g) in 6N HCl (6 mL). Cool the solution in an ice bath. Add sodium nitrite (0.9 g) to diazotize the amine.

-

Coupling: In a separate cold vessel, prepare a solution of phenol in 21% aqueous NaOH (6 mL). Slowly add the diazotized solution to the cold phenol solution.

-

Precipitation: After 20 minutes, acidify the reaction mixture by adding 4N aqueous HCl. Pour the solution into cold water.

-

Isolation and Purification: Filter the resulting precipitate and wash it with water. Recrystallize the crude product from ethanol to yield the final product as red crystals.[2]

The logical flow of this experimental procedure can be visualized as follows.

References

- 1. Methyl 3-Amino 4- Methyl Benzoate Manufacturer in Padra, Gujarat [kaivalchem.com]

- 2. This compound | 18595-18-1 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound 18595-18-1 | TCI AMERICA [tcichemicals.com]

- 6. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound CAS#: 18595-18-1 [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 18595-18-1|this compound|BLD Pharm [bldpharm.com]

The Biological Versatility of Methyl 3-amino-4-methylbenzoate Derivatives: A Technical Overview for Drug Discovery Professionals

An In-depth Exploration of Anticancer and Antimicrobial Potential

Methyl 3-amino-4-methylbenzoate, a seemingly simple aromatic ester, serves as a crucial scaffold for the synthesis of a diverse array of biologically active molecules. While the parent compound itself is primarily utilized as a chemical intermediate, its derivatives have demonstrated significant potential in medicinal chemistry, particularly as anticancer and antifungal agents. This technical guide provides a comprehensive overview of the biological activities of these derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support researchers and drug development professionals.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have emerged as potent inhibitors of critical signaling pathways implicated in cancer progression, namely the Hedgehog and Bcr-Abl pathways.

Hedgehog Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a vital role in embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several human cancers. Derivatives of this compound, specifically 4-(pyrimidin-2-ylamino)benzamides, have been designed and synthesized as inhibitors of this pathway.

| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |

| 3c | NIH3T3-Gli-Luc | Gli-luciferase reporter | 0.028 | [1] |

| 12af | NIH3T3-Gli-Luc | Gli-luciferase reporter | 0.005 | [2] |

| 12bf | NIH3T3-Gli-Luc | Gli-luciferase reporter | 0.003 | [2] |

| 23b | NIH3T3-Gli-Luc | Gli-luciferase reporter | 0.002 | [3] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the Gli-luciferase activity.

This cell-based assay is a standard method for quantifying the activity of the Hedgehog pathway by measuring the transcriptional activity of the Gli family of transcription factors.[4][5]

Materials:

-

NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% calf serum and antibiotics.

-

Low-serum medium (e.g., DMEM with 0.5% calf serum).

-

Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium).

-

Test compounds (derivatives of this compound).

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the stable NIH/3T3 cells into 96-well plates and culture until they reach confluence.[4]

-

Treatment: Replace the growth medium with a low-serum medium. Treat the cells with a constant concentration of a Hedgehog pathway agonist and a serial dilution of the test inhibitor. Include appropriate controls (agonist alone, vehicle control).[4]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 48 hours.[4]

-

Cell Lysis: Remove the medium and lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities in a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Experimental workflow for the Gli-luciferase reporter assay.

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Shh) to the Patched (PTCH) receptor. This relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like molecule. Activated SMO then triggers a downstream cascade that ultimately leads to the activation of Gli transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[4][5][6]

Simplified diagram of the Hedgehog signaling pathway.

Bcr-Abl Kinase Inhibition

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML). A series of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives, synthesized from this compound, have been identified as potent pan-Bcr-Abl inhibitors, effective against both the wild-type and the drug-resistant T315I mutant.[7]

| Compound ID | Bcr-Abl WT IC50 (nM) | Bcr-Abl T315I IC50 (nM) | K562 (CML cell line) IC50 (nM) | Reference |

| 6q | 0.60 | 1.12 | 2.5 | [7][8] |

| 6qo | 0.36 | 0.98 | 1.8 | [7][8] |

| 3m | 1273 | 39890 | - | [9] |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity or cell proliferation.

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Bcr-Abl kinase.

Materials:

-

Recombinant Bcr-Abl kinase (wild-type and/or T315I mutant).

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

ATP.

-

Peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site).

-

Test compounds.

-

ADP-Glo™ Kinase Assay kit or similar detection system.

-

Microplate reader.

Procedure:

-

Reaction Setup: In a microplate, combine the kinase buffer, recombinant Bcr-Abl kinase, and the test compound at various concentrations.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the kinase.

-

Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection reagent and a microplate reader.[10]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental workflow for the in vitro Bcr-Abl kinase inhibition assay.

The Bcr-Abl fusion protein activates multiple downstream signaling pathways, including the RAS/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway. These pathways collectively promote cell proliferation, inhibit apoptosis, and alter cell adhesion, leading to the leukemic phenotype.[11][12][13]

Simplified diagram of key signaling pathways activated by Bcr-Abl.

Antifungal Activity

While direct derivatization of this compound for antifungal purposes is not extensively documented, studies on structurally similar aminobenzoate and methylbenzoate derivatives have demonstrated promising antifungal activity. These findings suggest that the this compound scaffold holds potential for the development of novel antifungal agents.

| Compound | Fungal Strain | MIC (µM) | Reference |

| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii 207 | 39 | [8][14] |

| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii 207 | 31 | [8][14] |

| 2-Aminobenzoic acid derivative 1 | Candida albicans | 70 µg/mL | |

| 2-Aminobenzoic acid derivative 2 | Candida albicans | 70 µg/mL |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

96-well microtiter plates.

-

Fungal strains.

-

Appropriate broth medium (e.g., RPMI-1640).

-

Test compounds.

-

Fungal inoculum standardized to a specific concentration.

-

Microplate reader or visual inspection.

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

-

Inoculation: Add a standardized fungal inoculum to each well.

-

Controls: Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density with a microplate reader.

Experimental workflow for the broth microdilution antifungal susceptibility assay.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of compounds with significant biological activities. Its derivatives have demonstrated potent inhibitory effects against key targets in oncology, such as the Hedgehog and Bcr-Abl signaling pathways, highlighting their potential as anticancer therapeutics. Furthermore, the antifungal activity observed in structurally related aminobenzoate derivatives suggests that this scaffold is a promising avenue for the development of novel antimicrobial agents. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and exploit the therapeutic potential of this compound derivatives in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 3‐Methyl‐4‐Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation | Scilit [scilit.com]

- 6. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]

- 7. researchgate.net [researchgate.net]

- 8. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Methyl 3-amino-4-methylbenzoate, a key intermediate in the preparation of various pharmaceutical compounds.[1] The synthesis is achieved via the esterification of 3-amino-4-methylbenzoic acid. Two effective methods are presented: a high-yield procedure utilizing thionyl chloride in methanol (B129727) and a classic Fischer esterification using a strong acid catalyst.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its structure, featuring an amino group and a methyl ester on a benzene (B151609) ring, allows for diverse functionalization, making it a crucial component in the synthesis of biologically active molecules. This application note details two reliable and reproducible methods for its preparation from 3-amino-4-methylbenzoic acid, providing researchers with practical and efficient synthetic routes.

Methods and Protocols

Two primary methods for the synthesis of this compound are outlined below. The choice of method may depend on the availability of reagents, desired scale, and sensitivity of subsequent reaction steps to residual impurities.

Method 1: Esterification using Thionyl Chloride in Methanol

This method offers high yields and is a common procedure for this transformation. Thionyl chloride reacts with methanol to form methyl sulfite, which in situ generates hydrochloric acid, the catalytic species for the esterification.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-methylbenzoic acid (e.g., 1.00 g, 6.62 mmol) in anhydrous methanol (e.g., 25 mL).

-

Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (e.g., 1.71 g, 1.05 mL, 14.4 mmol) dropwise to the stirred solution.[1]

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol.

-

To the residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 40 mL) to neutralize the excess acid.

-

Extract the aqueous mixture with ethyl acetate (B1210297) (EtOAc).

-

Combine the organic phases and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the product. The resulting this compound is typically obtained as a beige or off-white powder.

Method 2: Fischer Esterification using Sulfuric Acid

Fischer esterification is a classic acid-catalyzed esterification reaction. This method avoids the use of thionyl chloride and employs a strong acid like sulfuric acid as the catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-methylbenzoic acid (e.g., 6.1 g) and methanol (e.g., 20 mL).[2]

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄) (e.g., 2 mL) to the mixture while swirling.[2]

-

Reaction: Heat the mixture to reflux for approximately 45 minutes.[2]

-

Work-up:

-

After cooling, pour the reaction mixture into a separatory funnel containing water (e.g., 50 mL).

-

Rinse the reaction flask with dichloromethane (B109758) (CH₂Cl₂) (e.g., 40 mL) and add it to the separatory funnel.

-

Extract the product into the organic layer.

-

Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the acid.

-

Finally, wash with a saturated sodium chloride solution (brine).

-

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude product can be further purified by distillation or recrystallization if necessary.

Data Presentation

The following table summarizes the key quantitative data for the described synthetic methods.

| Parameter | Method 1: Thionyl Chloride | Method 2: Fischer Esterification |

| Starting Material | 3-Amino-4-methylbenzoic acid | 3-Amino-4-methylbenzoic acid |

| Reagents | Thionyl chloride, Methanol | Sulfuric acid, Methanol |

| Reaction Time | 4 hours[1] | 45 minutes[2] |

| Reaction Temperature | Reflux | Reflux[2] |

| Reported Yield | ~97%[1] | Typically high, though specific yield for this substrate may vary. |

| Product Form | Beige powder[1] | Off-white solid |

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Appearance: White to off-white or beige crystalline powder.

-

Melting Point: 114-115 °C.

-

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation.[3]

-

¹³C NMR: Carbon NMR provides further evidence of the molecular structure.

-

IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups such as the N-H stretches of the amine, the C=O stretch of the ester, and C-O stretches.

-

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the synthesis and purification process, the following workflow diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Methyl 3-amino-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of Methyl 3-amino-4-methylbenzoate, a key intermediate in the preparation of various pharmaceutical compounds and bioactive molecules.[1] The featured methodology is the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile C-N bond-forming reaction. This approach offers a significant advantage over traditional methods, such as nitro-group reduction or esterification of the corresponding carboxylic acid, by providing a direct route from readily available aryl halides. These traditional methods, while effective, can sometimes involve harsh reagents or multiple steps.[2] This protocol details the synthesis from Methyl 3-bromo-4-methylbenzoate using an ammonia (B1221849) surrogate, a palladium catalyst, and a suitable ligand.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutics. Its structure, featuring an amino group and a methyl ester on a benzene (B151609) ring, allows for diverse functionalization. The Buchwald-Hartwig amination has emerged as a premier method for the synthesis of arylamines from aryl halides due to its broad substrate scope, functional group tolerance, and generally high yields.[3][4] This reaction has been continually refined, with the development of sophisticated catalyst systems enabling the coupling of a wide array of amines, including ammonia equivalents, with various aryl halides.[4][5][6]

The palladium-catalyzed amination of Methyl 3-bromo-4-methylbenzoate presents a direct and efficient route to the target compound. The selection of the appropriate palladium precursor, phosphine (B1218219) ligand, base, and solvent is critical for achieving high conversion and selectivity. This document outlines a generalized protocol based on established precedents for the Buchwald-Hartwig amination of sterically hindered and electron-rich aryl bromides.

Reaction Scheme

Caption: General scheme for the palladium-catalyzed synthesis of this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

-

Methyl 3-bromo-4-methylbenzoate (commercially available)[7][8]

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., XPhos, RuPhos, or a Josiphos-type ligand)

-

An ammonia surrogate (e.g., aqueous ammonia, ammonium (B1175870) salt, or a protected amine like benzophenone (B1666685) imine)

-

A strong base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (B84403) (K₃PO₄))

-

Anhydrous toluene (B28343) or 1,4-dioxane

-

Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes, dichloromethane)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or a sealed reaction tube

-

Magnetic stirrer and hotplate with a temperature controller

-

Inert atmosphere glovebox or Schlenk line

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

-

NMR spectrometer and/or other analytical instrumentation for characterization

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (0.5-2 mol%), the phosphine ligand (1-4 mol%), and the base (1.5-2.5 equivalents) to a dry Schlenk flask or reaction tube equipped with a magnetic stir bar.

-

Reagent Addition: Add Methyl 3-bromo-4-methylbenzoate (1.0 equivalent) and the chosen anhydrous solvent (e.g., toluene or 1,4-dioxane) to the flask.

-

Ammonia Source: Introduce the ammonia source. If using aqueous ammonia, it should be added carefully. For solid ammonium salts, they should be finely powdered and added with the other solids. If a protected amine is used, it is typically added as a solution or neat liquid.

-

Reaction Conditions: Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified this compound by NMR spectroscopy and mass spectrometry to confirm its identity and purity.[1][9][10]

Data Presentation

Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides with Ammonia Surrogates.

| Entry | Aryl Bromide | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-o-xylene | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |

| 2 | 2-Bromotoluene | Pd₂(dba)₃ (0.5) | XPhos (1.5) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 78 |

| 3 | 4-Bromoanisole | Pd(OAc)₂ (2) | Josiphos (4) | LiHMDS (2.2) | THF | 80 | 18 | 92 |

| 4 | Methyl 3-bromobenzoate | Pd(OAc)₂ (1.5) | cataCXium A (3) | K₂CO₃ (2.0) | t-BuOH | 100 | 24 | 88 |

Note: The data in this table is illustrative and based on typical conditions reported for similar substrates. Actual yields for the synthesis of this compound may vary and require optimization.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.

-

Strong bases like sodium tert-butoxide and LiHMDS are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

-

Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination provides an efficient and direct method for the synthesis of this compound from its corresponding aryl bromide. The protocol outlined in this document, based on established literature precedents, offers a robust starting point for researchers in academic and industrial settings. Optimization of the catalyst system and reaction conditions may be necessary to achieve the highest possible yields for this specific transformation. The versatility of this methodology makes it a valuable tool in the synthesis of key intermediates for drug discovery and development.

References

- 1. guidechem.com [guidechem.com]

- 2. 148547-19-7 Cas No. | Methyl 4-bromo-3-methylbenzoate | Apollo [store.apolloscientific.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Methyl 3-Bromo-4-methylbenzoate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. Methyl 3-bromo-4-methylbenzoate | 104901-43-1 [chemicalbook.com]

- 9. This compound(18595-18-1) 1H NMR [m.chemicalbook.com]

- 10. This compound | C9H11NO2 | CID 337778 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Esterification of 3-Amino-4-methylbenzoic Acid

Introduction

The esterification of carboxylic acids is a fundamental reaction in organic synthesis, with broad applications in the pharmaceutical, fragrance, and polymer industries. Methyl 3-amino-4-methylbenzoate, the target compound of this protocol, serves as a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2] This document provides a detailed protocol for the synthesis of this compound from 3-amino-4-methylbenzoic acid via a Fischer-type esterification reaction. The described method utilizes thionyl chloride in methanol (B129727), a common and efficient approach for this transformation.[1][3]

Reaction Principle

The esterification of 3-amino-4-methylbenzoic acid is achieved through an acid-catalyzed reaction with methanol. In this protocol, thionyl chloride (SOCl₂) is added to methanol, which generates hydrochloric acid (HCl) in situ. The HCl acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. The presence of the amino group on the aromatic ring requires consideration, as it can be protonated by the acid catalyst.[4][5] Therefore, a sufficient amount of the acid catalyst is necessary to ensure the reaction proceeds efficiently.

Reaction Scheme:

Caption: Chemical reaction for the esterification of 3-amino-4-methylbenzoic acid.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials:

-

3-Amino-4-methylbenzoic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Filtration apparatus (Büchner funnel and filter paper)

Procedure:

-